Ethyl 4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperazine-1-carboxylate
CAS No.: 1448035-40-2
Cat. No.: VC4728572
Molecular Formula: C11H16N4O3S
Molecular Weight: 284.33
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448035-40-2 |
|---|---|
| Molecular Formula | C11H16N4O3S |
| Molecular Weight | 284.33 |
| IUPAC Name | ethyl 4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C11H16N4O3S/c1-3-18-11(17)15-6-4-14(5-7-15)10(16)9-12-8(2)13-19-9/h3-7H2,1-2H3 |
| Standard InChI Key | MSAWWAWZXBGXTO-UHFFFAOYSA-N |
| SMILES | CCOC(=O)N1CCN(CC1)C(=O)C2=NC(=NS2)C |
Introduction
Ethyl 4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperazine-1-carboxylate is a synthetic compound belonging to the class of piperazine derivatives. It features a piperazine ring substituted with a 3-methyl-1,2,4-thiadiazole-5-carbonyl moiety, which contributes to its potential pharmacological properties. The compound's molecular formula is C11H16N4O3S, and its molecular weight is approximately 284.33 g/mol .
Synthesis Methods
The synthesis of Ethyl 4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperazine-1-carboxylate typically involves multi-step reactions. These may include condensation reactions between appropriate precursors, such as piperazine derivatives and thiadiazole-based compounds. Microwave-assisted synthesis has been noted for enhancing yields and reducing reaction times in similar piperazine derivatives.
Biological Activities and Potential Applications
Piperazine derivatives, including Ethyl 4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperazine-1-carboxylate, are recognized for their diverse biological activities. These compounds are of interest in medicinal chemistry due to their potential therapeutic applications. Preliminary studies suggest that such compounds may exhibit promising biological activities, although further research is necessary to fully understand their mechanisms and efficacy.
Research Findings and Future Directions
Research on Ethyl 4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperazine-1-carboxylate focuses on its synthesis, characterization, and biological evaluations. The compound's structural characteristics make it an interesting candidate for further research and application development. Interaction studies involving this compound aim to establish its pharmacological profile by examining its binding affinity to various biological targets.
Comparison with Similar Compounds
Ethyl 4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperazine-1-carboxylate can be compared with other thiadiazole and piperazine derivatives to highlight its unique structural features and potential biological activities. For instance, compounds like Ethyl 4-{[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}-1-piperazinecarboxylate feature different functional groups and activity profiles.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 4-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperazine-1-carboxylate | C11H16N4O3S | Thiadiazole and piperazine moieties |
| Ethyl 4-{[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}-1-piperazinecarboxylate | Not specified | Methoxyphenyl group and thiadiazole |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume